5-Nitro-indoline-7-carboxylic acid methyl ester
Description
5-Nitro-indoline-7-carboxylic acid methyl ester is a nitro-substituted indoline derivative characterized by a bicyclic indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a nitro (-NO₂) group at the 5-position and a methyl ester (-COOCH₃) at the 7-carboxylic acid position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which influences reactivity, and the ester moiety, which enhances solubility and bioavailability compared to its free acid form.
Properties
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRZSJLQVZILQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 5-nitro-indoline-7-carboxylic acid methyl ester typically involves:
- Formation of the indoline ring system with appropriate substitution.
- Introduction of the nitro group at the 5-position.
- Esterification of the carboxylic acid group to yield the methyl ester.
- Sometimes, dehydrogenation or oxidation steps to convert indoline to indole derivatives or stabilize the substitution pattern.
Preparation via Hydrazone Condensation and Cyclization (Patent CN100491350C)
One well-documented method for related nitroindoline derivatives involves:
Step 1: Hydrazone Formation
Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate under mild conditions (20–60 °C, 20–60 min) to form pyruvic acid ethyl ester-4-nitrophenylhydrazone intermediate.Step 2: Cyclization and Ester Formation
The hydrazone is cyclized in the presence of polyphosphoric acid (PPA) in a benzene solvent system. The reaction is heated to 85–115 °C for 20–60 minutes, promoting ring closure to form 5-nitroindoline-2-carboxylic acid ethyl ester.Step 3: Hydrolysis and Acidification
The ester undergoes alkaline hydrolysis (using potassium hydroxide in ethanol/water) at room temperature for 5–8 hours, followed by acidification with hydrochloric acid to precipitate the target acid.Yields and Purity
The process yields 5-nitroindoline-2-carboxylic acid with purity around 98.3–98.5% and overall yields between 65–87% depending on exact conditions.
Note: Although this patent focuses on the 2-carboxylic acid position, the methodology of hydrazone formation and cyclization with PPA is a foundational approach adaptable for other positions on the indoline ring, including the 7-carboxylic acid methyl ester derivative.
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | p-Nitrophenylhydrazine hydrochloride + ethyl pyruvate, 20–60 °C, 20–60 min | Hydrazone intermediate | - | - |
| 2 | Polyphosphoric acid, benzene, 85–115 °C, 20–60 min | 5-Nitroindoline-2-carboxylic acid ethyl ester | 65–71 | - |
| 3 | KOH hydrolysis, 20–30 °C, 5–8 h; acidification with HCl | 5-Nitroindoline-2-carboxylic acid | 81–87 | 98.3–98.5 |
Nitration of Indoline-2-carboxylates and Dehydrogenation (Thieme Journal, 2004)
A more direct approach to methyl 5-nitroindoline derivatives involves:
Starting Material: Methyl 1-acetylindoline-2-carboxylate.
Nitration: Electrophilic nitration at the 5-position of the indoline ring.
Dehydrogenation: The nitrated intermediate is then dehydrogenated using manganese dioxide (MnO2) in toluene to yield methyl 5-nitroindole-2-carboxylate.
Yield: The overall yield for nitration and dehydrogenation is about 40%.
This method is notable for its direct functionalization of the indoline ring and subsequent oxidation to the indole system, which may be relevant for synthesizing methyl esters at the 7-position by analogous nitration strategies.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | Electrophilic nitration of methyl 1-acetylindoline-2-carboxylate | 5-Nitro derivative | - |
| Dehydrogenation | MnO2 in toluene | Methyl 5-nitroindole-2-carboxylate | 40 |
Esterification and Functional Group Transformations
To obtain the methyl ester of the carboxylic acid, typical esterification methods include:
Fischer Esterification: Reacting the corresponding carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid).
Direct Esterification of Acid Chlorides: Conversion of the acid to acid chloride (e.g., with oxalyl chloride) followed by reaction with methanol.
These methods are standard in indoline/indole chemistry and can be applied to 5-nitro-indoline-7-carboxylic acid to yield the methyl ester derivative.
Comparative Analysis of Preparation Routes
| Feature | Hydrazone Condensation & Cyclization | Nitration & Dehydrogenation |
|---|---|---|
| Starting Materials | p-Nitrophenylhydrazine hydrochloride + ethyl pyruvate | Methyl 1-acetylindoline-2-carboxylate |
| Key Reactions | Hydrazone formation, PPA cyclization, hydrolysis | Electrophilic nitration, MnO2 oxidation |
| Reaction Conditions | Mild to moderate heating (20–115 °C), acidic medium | Nitration conditions + reflux with MnO2 |
| Yield | Up to ~87% for acid; 65–71% for ester intermediate | ~40% overall yield |
| Purity | High (98%+) | Not specified |
| Scalability | Good, with relatively inexpensive reagents | Moderate, nitration requires careful control |
Research Findings and Notes
The hydrazone condensation approach offers a cost-effective and relatively straightforward synthesis with good yields and purity, suitable for industrial scale-up.
The nitration/dehydrogenation route provides a direct functionalization pathway but with lower yields and potentially more hazardous reagents (nitration agents, MnO2).
Esterification steps are standard and can be optimized for high purity methyl ester formation.
Literature emphasizes the importance of controlling temperature and reaction times to avoid side reactions such as over-nitration or ring degradation.
The position of the nitro group (5-position) is directed by the substitution pattern and reaction conditions; protecting groups (e.g., acetylation) can influence regioselectivity.
Summary Table of Preparation Methods for this compound
| Preparation Method | Key Steps | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone condensation & PPA cyclization | Hydrazone formation → Cyclization → Hydrolysis → Esterification | p-Nitrophenylhydrazine hydrochloride, ethyl pyruvate, polyphosphoric acid, KOH, MeOH | 20–115 °C, acidic & basic media | Up to 87% (acid), ester intermediate ~65–71% | Cost-effective, high purity |
| Nitration of indoline ester + dehydrogenation | Nitration → Dehydrogenation with MnO2 | Methyl 1-acetylindoline-2-carboxylate, nitrating agents, MnO2 | Reflux, toluene solvent | ~40% overall | Direct nitration, moderate yield |
| Esterification of acid | Acid + MeOH + acid catalyst | Carboxylic acid, methanol, H2SO4 | Reflux | High (typical Fischer esterification) | Standard method for methyl ester formation |
Chemical Reactions Analysis
5-Nitro-indoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indoline derivatives.
Scientific Research Applications
5-Nitro-indoline-7-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-indoline-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can bind to multiple receptors, influencing cellular processes and exhibiting its biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Indoline core : Provides a rigid bicyclic framework for molecular interactions.
- Methyl ester (position 7) : Improves lipophilicity and metabolic stability .
Comparison with Structurally Similar Compounds
7-Methyl-1H-indole-5-carboxylic Acid Methyl Ester
5-Nitro-1H-indazole-7-carboxylic Acid Methyl Ester
- Structure : Indazole core (two adjacent nitrogen atoms in the five-membered ring) with nitro and methyl ester groups.
- Key Differences: Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to indoline.
- Applications : Explored in kinase inhibitor development due to indazole’s affinity for ATP-binding pockets .
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a fused tricyclic framework.
- Key Differences: Non-aromatic, lacks nitrogen atoms, and is derived from natural resin acids.
- Applications : Studied for antimicrobial and anti-inflammatory properties .


Data Table: Comparative Analysis
| Compound | Core Structure | Substituents | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 5-Nitro-indoline-7-carboxylic acid methyl ester | Indoline | 5-NO₂, 7-COOCH₃ | C₁₀H₁₀N₂O₄ | Not explicitly listed | Synthetic intermediates, drug discovery |
| 7-Methyl-1H-indole-5-carboxylic acid methyl ester | Indole | 7-CH₃, 5-COOCH₃ | C₁₁H₁₁NO₂ | 180624-25-3 | Heterocyclic synthesis |
| 5-Nitro-1H-indazole-7-carboxylic acid methyl ester | Indazole | 5-NO₂, 7-COOCH₃ | C₉H₇N₃O₄ | Not explicitly listed | Kinase inhibitors |
| Sandaracopimaric acid methyl ester | Diterpenoid | Methyl ester, tricyclic | C₂₁H₃₂O₂ | Not explicitly listed | Antimicrobial agents |
Research Findings and Functional Insights
- Electronic Effects: The nitro group in 5-nitro-indoline derivatives significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This property is less pronounced in non-nitro analogs like 7-methyl-indole derivatives .
- Biological Activity : Indoline and indazole cores are privileged scaffolds in drug discovery. For example, indazole derivatives show higher kinase inhibition due to improved binding interactions, while indoline derivatives may offer better metabolic stability .
- Synthetic Utility : Methyl esters (e.g., in sandaracopimaric acid methyl ester) are common protecting groups for carboxylic acids, facilitating purification and stability during synthesis .
Biological Activity
5-Nitro-indoline-7-carboxylic acid methyl ester (CAS No. 1082040-75-2) is a compound belonging to the indole family, which is renowned for its diverse biological activities and applications in various fields, including medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The synthesis of this compound typically involves the nitration of indoline derivatives followed by esterification. A common synthetic route includes:
- Nitration : Methyl 1-acetylindoline-2-carboxylate is nitrated.
- Dehydrogenation : The resulting product is treated with manganese dioxide in toluene to yield the final compound.
This compound exhibits various chemical reactions, such as oxidation, reduction, and electrophilic substitution due to the presence of the nitro group, which enhances its reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in biochemical reactions that influence cellular processes. This compound has been studied for its potential as an antiviral , anticancer , and antimicrobial agent .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
- It has shown efficacy in inhibiting tumor growth in xenograft models, with a notable reduction in tumor size without causing significant toxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings | Cell Lines/Models |
|---|---|---|
| Study 1 | Induced apoptosis via ROS generation | MDA-MB-231 (breast cancer) |
| Study 2 | Inhibited tumor growth by 75% in vivo | MHCC-97H xenograft model |
| Study 3 | Antimicrobial effects against E. coli and S. aureus | Bacterial cultures |
These studies highlight the compound's potential as a dual-targeted anticancer agent and its utility in combating bacterial infections .
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on Antimicrobial Activity :
- Another investigation assessed the compound's effectiveness against various pathogens, demonstrating significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What minimal data should be included in publications for reproducibility?
- Guidelines :
- Full synthetic procedures (catalyst amounts, temperatures, times).
- NMR/IR/MS spectra (raw data in supplementary files).
- Purity assessment method (e.g., HPLC chromatograms).
- References to analogous compounds if direct data are scarce () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


